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N-(1-adamantyl)-N-methylformamide
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Overview
Description
N-(1-adamantyl)-N-methylformamide is a chemical compound that features an adamantane moiety, a tricyclic cage structure, bonded to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-adamantyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with methyl formate under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 1-adamantylamine in a suitable solvent, such as dichloromethane.
- Add methyl formate to the solution.
- Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be adjusted to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-N-methylformamide undergoes various chemical reactions, including:
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, amines; reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: This compound oxide.
Reduction: N-(1-adamantyl)-N-methylamine.
Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N-methylformamide is primarily influenced by the adamantane moiety, which enhances the compound’s lipophilicity and stability. The formamide group can interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(1-adamantyl)-N-methylformamide can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core but different functional groups.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane moiety and an amine group.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
The uniqueness of this compound lies in its specific combination of the adamantane moiety with a formamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-adamantyl)-N-methylformamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-13(8-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZLKTVICVREOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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